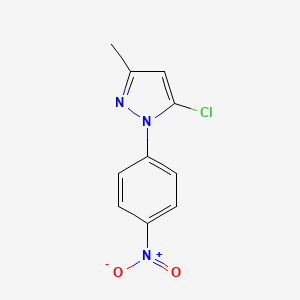

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

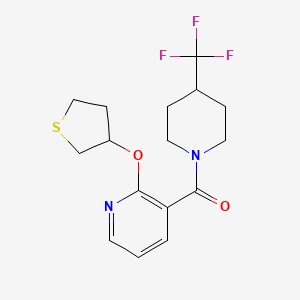

The compound “5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole” is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,5-disubstituted-1H-tetrazoles was synthesized via Ugi-azide isocyanide-based multicomponent reactions (IMCR) in good yields ranging from 65 to 80% . Another example is the synthesis of (E)-2-(1H-Indole-3ylcarbonyl)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acrylonitrile, which was obtained as a yellow solid with a yield of 30% .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as NMR, FT-IR, and mass spectroscopy . For example, the crystal structure of (4-nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone, a related compound, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones was synthesized by Knoevenagel condensation of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the crystal structure, atomic coordinates, and displacement parameters of (4-nitrophenyl) (5-ferrocenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl) methanone, a related compound, have been reported .Scientific Research Applications

Molecular Structure and Synthesis

Molecular Conformation and Hydrogen Bonding : The pyrazole derivatives show specific molecular conformations and are involved in hydrogen bonding. For instance, in ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is coplanar with its substituents and forms one-dimensional tapes through hydrogen bonding (Zia-ur-Rehman et al., 2009). Moreover, in certain compounds, molecules are linked into hydrogen-bonded sheets or chains, contributing to their structural stability (Portilla et al., 2007).

Crystal Structure Analysis : The structural analysis of pyrazole derivatives is vital for understanding their properties. For instance, the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed its crystal structure and showed how the molecule's components are oriented in space (Xu & Shi, 2011).

Chemical Synthesis and Functionalization

Synthesis of Functionalized Derivatives : Pyrazole derivatives can be used to create a variety of functionalized compounds. For instance, 5-chloro-4-nitro-1H-pyrazoles reacted with different esters to produce 5-[alkoxycarbonyl(acetyl, cyano, or arylsulfonyl)-methyl]-substituted 4-nitropyrazoles, which are useful for synthesizing other functionalized pyrazole derivatives (Savosik et al., 2006).

Advanced Synthesis Techniques : The use of advanced synthesis techniques like microwave-assisted synthesis has been reported to enhance the production of pyrazoline derivatives, offering advantages like higher yields and shorter reaction times (Ravula et al., 2016).

Structural and Supramolecular Analysis

- Influence of Intramolecular Hydrogen Bonding : The study of pyrazole derivatives highlighted the impact of intramolecular hydrogen bonding on their reactivity and properties. For example, the presence of intramolecular hydrogen bonds in certain pyrazole derivatives was found to affect their reactivity, as seen in the reductive cyclization process (Szlachcic et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, a novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives and the evaluation of their biological activities. For example, a series of ten 1,5-disubstituted-1H-tetrazoles were synthesized via Ugi-azide isocyanide-based multicomponent reactions (IMCR) using ultrasound irradiation (USI) as an alternative energy source . These compounds can be used as synthetic platforms for subsequent post-transformations .

properties

IUPAC Name |

5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHZVVJSMFUHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)

![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)